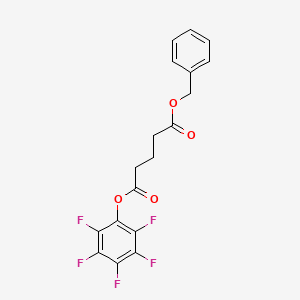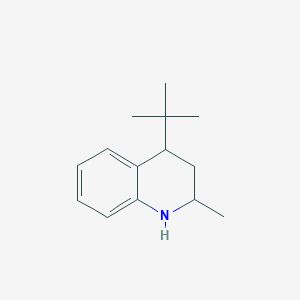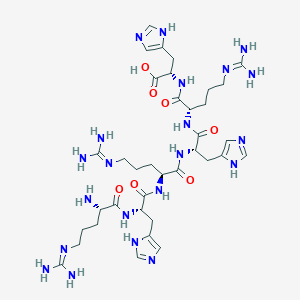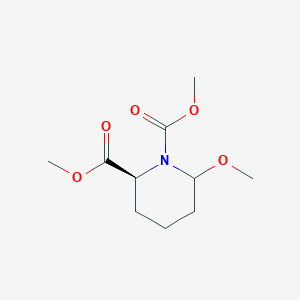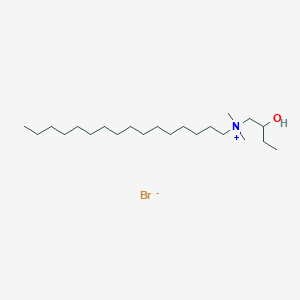![molecular formula C10H9Cl2N3O2 B14262419 2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine CAS No. 137484-69-6](/img/structure/B14262419.png)
2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two chlorine atoms and a furan ring attached to the triazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with 3-(furan-2-yl)propanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted triazines with different functional groups.
Oxidation Reactions: Products include oxidized furan derivatives.
Reduction Reactions: Products include reduced triazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-1,3,5-triazine: Lacks the furan ring and has different reactivity and applications.
6-(Furan-2-yl)propoxy-1,3,5-triazine: Lacks the chlorine atoms and has different chemical properties.
Uniqueness
2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine is unique due to the combination of the triazine core, chlorine atoms, and furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other triazine derivatives.
Eigenschaften
CAS-Nummer |
137484-69-6 |
|---|---|
Molekularformel |
C10H9Cl2N3O2 |
Molekulargewicht |
274.10 g/mol |
IUPAC-Name |
2,4-dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine |
InChI |
InChI=1S/C10H9Cl2N3O2/c11-8-13-9(12)15-10(14-8)17-6-2-4-7-3-1-5-16-7/h1,3,5H,2,4,6H2 |
InChI-Schlüssel |
LYQBINDWMTYELV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CCCOC2=NC(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


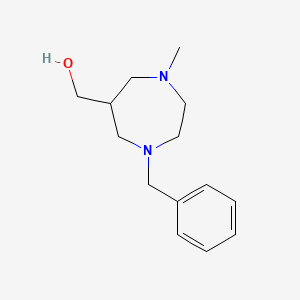
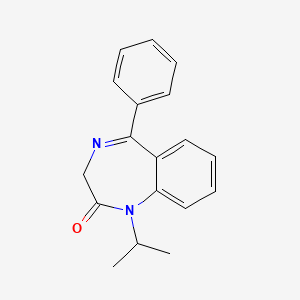
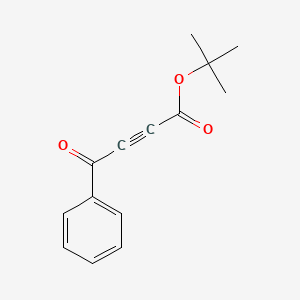
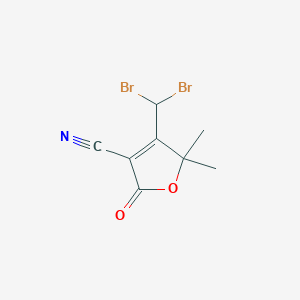

![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)
![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)
